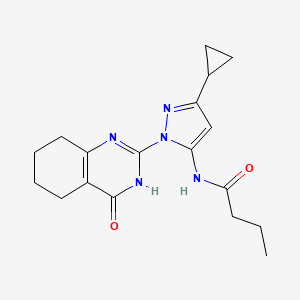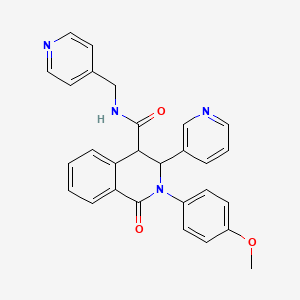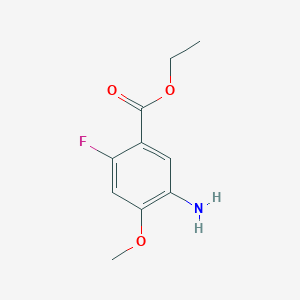
(2,2-Dichloroethyl)(methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,2-Dichloroethyl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 1803594-22-0 . It has a molecular weight of 164.46 . The IUPAC name for this compound is 2,2-dichloro-N-methylethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “(2,2-Dichloroethyl)(methyl)amine hydrochloride” is 1S/C3H7Cl2N.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“(2,2-Dichloroethyl)(methyl)amine hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Virucidal and Bactericidal Effects
(Hartman et al., 1949) demonstrated that Methyl-bis (beta-chloroethyl) amine hydrochloride exerts effective virucidal and bactericidal effects in the presence of plasma, serum, or whole blood. It was found to be effective without causing significant toxicity or antigenic reactions in subjects.
Local Administration in Cancer Treatment
(Cromer et al., 1952) discussed the use of nitrogen mustard (methyl-bis [B-chloroethyl amine] hydrochloride) in the local treatment of cervical and vaginal cancer. The compound was administered directly into the artery supplying the tumor, resulting in partial regression of malignant tumors.
Impact on Neoplastic Diseases and Hemopoietic System
(Jacobson & Spurr, 1946) studied the therapeutic effects of nitrogen mustard on neoplastic diseases and disorders of the hemopoietic system, noting a striking effect on hemopoietic tissue including the regression of lymphadenopathy in lymphosarcoma.
Cancer-Inducing Properties
(Griffin, Brandt, & Tatum, 1950) highlighted that nitrogen mustards like methyl-bis (beta-chloroethyl) amine hydrochloride have been shown to induce mutations in various organisms and result in mitotic abnormalities in tissue cultures.
Effect on Bacillus subtilis Cells
(Shimi & Shoukry, 1975) reported that N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride, used as an antitumor drug, induces irreversible damage to bacterial DNA, suggesting its potential use in targeting bacterial infections.
Acute Pharmacology
(Hunt & Philips, 1949) investigated the acute pharmacology of methyl- bis (2-chloroethyl)amine (HN2), revealing its cholinergic properties on autonomic nervous system effectors and unique actions on the salivary gland.
Safety and Hazards
作用機序
Target of Action
(2,2-Dichloroethyl)(methyl)amine hydrochloride, also known as Mechlorethamine, is an antineoplastic agent primarily used to treat Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia . Its primary targets are DNA bases .
Mode of Action
Mechlorethamine works by three different mechanisms :
Biochemical Pathways
The compound affects the DNA synthesis and RNA transcription pathways . The attachment of alkyl groups to DNA bases and the formation of cross-links prevent DNA from being separated for synthesis or transcription. This leads to the fragmentation of DNA and the prevention of RNA transcription from the affected DNA .
Pharmacokinetics
It is known that the compound can cause severe gastrointestinal and bone marrow damage . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The action of (2,2-Dichloroethyl)(methyl)amine hydrochloride results in the fragmentation of DNA and the prevention of RNA transcription from the affected DNA . This leads to cell death and the reduction of cancerous cells in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,2-Dichloroethyl)(methyl)amine hydrochloride. For instance, exposure to low levels of the compound can occur from breathing ambient or workplace air . Inhalation of concentrated vapor can induce effects on the human nervous system, liver, and kidneys, as well as respiratory distress, cardiac arrhythmia, nausea, and vomiting . Therefore, the environment in which the compound is used can significantly impact its action and efficacy.
特性
IUPAC Name |
2,2-dichloro-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2N.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGWJTKZUZOONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate](/img/structure/B3020165.png)
![1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3020166.png)
![3-(2,4-dichlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3020169.png)



![N-(4-fluorophenyl)-2-[1-(2-fluoropyridin-4-yl)-N-(propan-2-yl)formamido]acetamide](/img/structure/B3020176.png)
![MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate](/img/structure/B3020177.png)
![1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B3020179.png)

![4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B3020181.png)
